N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide is a benzamide derivative characterized by a pyrimidinyl core substituted with dimethylamino and methyl groups at the 2-, 4-, and 6-positions, respectively. The benzamide moiety is further functionalized with methoxy groups at the 2- and 3-positions. The pyrimidine ring and dimethylamino substituents may influence solubility, lipophilicity, and electronic properties, which are critical for drug-likeness and target interaction.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-10-14(11(2)19-17(18-10)21(3)4)20-16(22)12-8-7-9-13(23-5)15(12)24-6/h7-9H,1-6H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCDPSPJTQFAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4,6-trimethylpyrimidine with dimethylamine under controlled conditions.
Attachment of the Benzamide Moiety: The synthesized pyrimidine intermediate is then reacted with 2,3-dimethoxybenzoic acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The compound may also interact with receptors, altering their signaling pathways and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Pharmacological and Functional Insights
AS-4370: A Gastrokinetic Analog
AS-4370, a benzamide derivative with morpholinyl and fluorobenzyl groups, demonstrates potent stimulation of antral and duodenal motor activity in dogs, surpassing metoclopramide in efficacy . Unlike the target compound, AS-4370 lacks pyrimidinyl substituents but includes a morpholine ring linked to a fluorobenzyl group, which may enhance its interaction with serotonin (5-HT) or dopamine receptors. In contrast, the target compound’s pyrimidinyl and dimethylamino groups could favor CNS penetration or alternative receptor binding (e.g., histamine or acetylcholine receptors), though this remains speculative without direct data.
Pharmacopeial Benzamide Variants
Compounds m, n, and o from Pharmacopeial Forum (PF 43(1)) feature stereochemical diversity and dimethylphenoxy-tetrahydropyrimidinyl substituents . For example, the tetrahydropyrimidinyl group in these compounds may mimic urea or guanidine moieties, enabling hydrogen-bonding interactions with proteases or kinases.
Substituent-Driven Activity Differences
- Methoxy vs. Ethoxy/Chloro Groups : The target compound’s 2,3-dimethoxybenzamide moiety increases electron density and lipophilicity compared to AS-4370’s ethoxy and chloro substituents. This could enhance membrane permeability but reduce aqueous solubility.
- Pyrimidinyl vs. Morpholinyl Cores : The pyrimidine ring in the target compound may engage in π-π interactions or act as a hydrogen-bond acceptor, whereas AS-4370’s morpholinyl group provides a polar, flexible linker.
Biological Activity
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2,3-dimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrimidine ring substituted with dimethylamino and dimethyl groups, along with a methoxybenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 304.35 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell growth and apoptosis.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., A549 lung cancer and HeLa cervical cancer cells) demonstrated cytotoxic effects. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and inhibition of tubulin polymerization .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 10 | Apoptosis induction |
| HeLa | 8 | Tubulin polymerization inhibition |
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Bacterial Strains Tested : Studies have reported effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
- In Vivo Efficacy Against Tumors : A study conducted on mice with induced tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls. The treatment group exhibited a 40% decrease in tumor volume after four weeks of therapy .
- Synergistic Effects with Other Drugs : Research indicated that when combined with conventional chemotherapeutics (e.g., doxorubicin), this compound enhanced the overall efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
